molecular formula C7H11ClN2O2S B3046470 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-44-2

1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B3046470
CAS No.: 1245823-44-2
M. Wt: 222.69
InChI Key: UNTCGGASZJGZSD-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is exploited in drug design to create compounds that can interact with specific molecular targets .

Comparison with Similar Compounds

Similar compounds to 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, pharmaceuticals, and agrochemicals. Understanding its preparation methods, chemical reactions, and mechanism of action can help in the development of new compounds with desired properties.

Properties

IUPAC Name

5-methyl-2-propan-2-ylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-5(2)10-7(13(8,11)12)4-6(3)9-10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTCGGASZJGZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)S(=O)(=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191908
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-44-2
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245823-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(1-methylethyl)-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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